molecular formula C8H10O3 B1590544 (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride CAS No. 31982-85-1

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Cat. No.: B1590544
CAS No.: 31982-85-1
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-WDSKDSINSA-N
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Description

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is a cyclic anhydride derived from cyclohexanedicarboxylic acid. This compound is characterized by its two carbonyl groups and a six-membered ring structure. It is a valuable intermediate in organic synthesis, utilized in the production of various chemicals, resins, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride can be synthesized through the dehydration of cyclohexanedicarboxylic acid under heat or through the reaction of cyclohexanedicarboxylic acid with acetic anhydride. The reaction conditions typically involve heating the reactants to promote the removal of water molecules, resulting in the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale dehydration reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion of cyclohexanedicarboxylic acid to the anhydride.

Chemical Reactions Analysis

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride undergoes various types of reactions, including:

  • Oxidation: The anhydride can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the anhydride to cyclohexanedicarboxylic acid.

  • Substitution: The anhydride can react with nucleophiles to form esters, amides, and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like alcohols and amines are used, often in the presence of a catalyst.

Major Products Formed:

  • Carboxylic acids and their derivatives from oxidation reactions.

  • Cyclohexanedicarboxylic acid from reduction reactions.

  • Esters and amides from substitution reactions.

Scientific Research Applications

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

  • Biology: The compound can be used to study biological processes involving carboxylic acids and their derivatives.

  • Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

  • Industry: The anhydride is utilized in the production of resins, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can react with nucleophiles to form esters and amides, which are important in various biological and industrial processes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • Succinic anhydride

  • Phthalic anhydride

  • Maleic anhydride

Properties

IUPAC Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482884, DTXSID601346211
Record name (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione
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Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-21-3, 31982-85-1, 71749-03-6
Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Record name (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione
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Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Record name trans-cyclohexane-1,2-dicarboxylic anhydride
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Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
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Record name (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
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Synthesis routes and methods II

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 2
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 3
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 4
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 5
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Reactant of Route 6
(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Customer
Q & A

Q1: What is the mechanism by which (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride enables the separation of chiral alcohols?

A1: this compound reacts with chiral alcohols to form diastereomeric esters. [] These diastereomers, unlike enantiomers, possess distinct physical properties, such as differences in solubility, which allows for their separation through traditional techniques like crystallization. Once separated, the esters can be hydrolyzed to obtain the individual enantiomers of the starting alcohol. []

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